molecular formula C10H14N2O3S B12068487 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide

Cat. No.: B12068487
M. Wt: 242.30 g/mol
InChI Key: KTKMUKWEOJNKSB-UHFFFAOYSA-N
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Description

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class, characterized by an amino functional group at the 5-position and a cyclopropylmethoxy substituent at the 2-position of the benzene ring. Sulfonamides are a historically significant class of molecules, first introduced as antibacterial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . Beyond their antimicrobial properties, the sulfonamide functional group is a versatile scaffold in medicinal chemistry and chemical biology. It serves as the basis for a wide range of pharmaceuticals, including carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory drugs . The specific structure of this compound, featuring the cyclopropylmethoxy moiety, may be designed to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate for developing novel enzyme inhibitors or receptor modulators. Researchers can leverage this chemical in various investigations, such as designing new inhibitors for cancer-associated targets like carbonic anhydrase isoforms , exploring structure-activity relationships (SAR) in drug discovery programs, or as a building block in synthetic organic chemistry. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

5-amino-2-(cyclopropylmethoxy)benzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6,11H2,(H2,12,13,14)

InChI Key

KTKMUKWEOJNKSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Pre-functionalized Benzene Derivatives

A widely adopted method involves chlorosulfonation of a pre-functionalized benzene ring. Starting with 2-(cyclopropylmethoxy)-5-nitrobenzene, chlorosulfonic acid introduces a sulfonyl chloride group at position 1 (para to the ether group). Key parameters include:

  • Solvent : Dichloromethane or chlorobenzene (optimal for solubility and reactivity).

  • Temperature : −30 to +30°C to minimize side reactions.

  • Yield : Up to 96% under controlled conditions.

Post-sulfonation, the sulfonyl chloride intermediate is treated with aqueous ammonia to form the sulfonamide. This step avoids tetrahydrofuran, simplifying purification.

Hydrogenation for Nitro Reduction

The nitro group at position 5 is reduced to an amine via catalytic hydrogenation. Palladium on carbon (Pd/C) or Raney nickel catalysts achieve near-quantitative conversion under 0.1–2.0 MPa H₂ at 0–150°C. For example:

  • Catalyst loading : 0.1–0.5 wt% Pd/C.

  • Reaction time : 3–24 hours.

  • Solvent : Methanol or ethanol for optimal catalyst activity.

Alternative Route: Sequential Alkylation and Sulfonation

Williamson Ether Synthesis

2-Hydroxy-5-nitrobenzene undergoes alkylation with cyclopropylmethyl bromide in the presence of K₂CO₃ or NaOH. This step forms 2-(cyclopropylmethoxy)-5-nitrobenzene with >90% yield. Key considerations:

  • Base : Potassium carbonate minimizes hydrolysis of the alkylating agent.

  • Solvent : Acetone or dimethylformamide (DMF) for high dielectric constant.

Regioselective Sulfonation

Chlorosulfonic acid selectively sulfonates the benzene ring at position 1 due to the ortho/para-directing effect of the ether group. The nitro group’s meta-directing influence is subordinate under these conditions.

One-Pot Synthesis via Radical Intermediates

Recent advances propose a radical-mediated approach using dibenzothiophene dioxide (DABSO) as a sulfur source. This method avoids isolated sulfonyl chloride intermediates:

  • Radical generation : Aryldiazonium salts react with DABSO to form sulfonyl radicals.

  • Coupling : The radical intermediates combine with amines (e.g., ammonia) to yield sulfonamides.

Advantages :

  • Efficiency : Eliminates multi-step isolation.

  • Functional group tolerance : Compatible with electron-donating groups.

Limitations : Lower yields (60–70%) compared to classical methods.

Comparative Analysis of Methodologies

Parameter Chlorosulfonation Route Radical-Mediated Route
Yield85–96%60–70%
Steps3–41–2
CatalystPd/C, Raney NiNone
ScalabilityIndustrialLab-scale
Functional Group CompatibilityHighModerate

Optimization Strategies

Solvent Selection

  • Sulfonation : Dichloromethane enhances reactivity without side reactions.

  • Hydrogenation : Methanol improves catalyst dispersion and H₂ solubility.

Catalyst Recycling

Pd/C catalysts can be reused up to five times with <5% activity loss, reducing costs.

Purification Techniques

  • Liquid-liquid extraction : Removes unreacted chlorosulfonic acid.

  • Crystallization : Ethanol washes yield >99% pure product .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) serves as a key site for electrophilic and nucleophilic transformations:

Acylation and Alkylation

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine to form N-acyl derivatives. For example:

    RSO2NH2+R COClEt3NRSO2NHCOR +HCl\text{RSO}_2\text{NH}_2+\text{R COCl}\xrightarrow{\text{Et}_3\text{N}}\text{RSO}_2\text{NHCOR }+\text{HCl}

    Similar conditions are reported for related sulfonamides in microwave-assisted reactions .

Hydrolysis

  • Acidic or alkaline hydrolysis cleaves the sulfonamide bond, yielding sulfonic acids and amines. For example, treatment with concentrated HCl under reflux:

    RSO2NH2+H2OH+RSO3H+NH3\text{RSO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RSO}_3\text{H}+\text{NH}_3

    Hydrolysis kinetics depend on the electronic effects of substituents .

Amino Group Transformations

The para-amine group (-NH2_2) enables classic aromatic amine reactions:

Diazotization

  • Reacts with nitrous acid (HNO2_2) at 0–5°C to form diazonium salts, which can undergo coupling or substitution:

    ArNH2+HNO2+HClArN2+Cl+2H2O\text{ArNH}_2+\text{HNO}_2+\text{HCl}\rightarrow \text{ArN}_2^+\text{Cl}^-+2\text{H}_2\text{O}

    Diazonium intermediates are precursors to azo dyes or aryl halides .

Schiff Base Formation

  • Condenses with aldehydes (e.g., benzaldehyde) to form imines:

    ArNH2+RCHOArN CHR+H2O\text{ArNH}_2+\text{RCHO}\rightarrow \text{ArN CHR}+\text{H}_2\text{O}

    This reactivity is leveraged in coordination chemistry and drug design .

Cyclopropoxy Substituent Reactivity

The cyclopropylmethoxy group (-OCH2_2C3_3H5_5) introduces strain-driven reactivity:

Ring-Opening Reactions

  • Acid-catalyzed ring opening generates aldehydes or ketones. For example, with H2_2SO4_4:

    OCH2C3H5H+OCH2CH2CH2OHRCHO\text{OCH}_2\text{C}_3\text{H}_5\xrightarrow{\text{H}^+}\text{OCH}_2\text{CH}_2\text{CH}_2\text{OH}\rightarrow \text{RCHO}

    Similar transformations are observed in strained ethers .

Radical Reactions

  • Under UV light or radical initiators (e.g., AIBN), cyclopropane rings may undergo homolytic cleavage, forming diradicals that recombine into larger cyclic systems .

Microwave-Assisted Coupling

  • Direct coupling with sulfonic acids or sodium salts under microwave irradiation yields N-alkyl/aryl sulfonamides (Table 1) .

Table 1: Representative Sulfonamide Synthesis Conditions

SubstrateReagentConditionsYield (%)Source
Sulfonic acidAmine, MW irradiation100°C, 10 min85–92
Sodium sulfonateDCC, DMAPRT, 12 h78–84

Catalytic Functionalization

  • FeCl2_2-catalyzed coupling with nitroarenes forms N-arylsulfonamides under mild conditions (60°C, 6 h) .

Thermal Stability

  • Decomposes above 200°C, releasing SO2_2 and NH3_3 gases. Thermogravimetric analysis (TGA) shows 95% mass loss by 250°C .

Photodegradation

  • UV exposure (254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and aniline derivatives .

Comparative Reactivity Insights

  • vs. 5-Amino-2-methylbenzenesulfonamide : The cyclopropoxy group enhances steric hindrance, reducing nucleophilic substitution rates at the sulfonamide nitrogen compared to methyl analogs .

  • vs. Pyrimidine Sulfonamides : Lacks the conjugated heterocyclic system, resulting in lower electrophilic aromatic substitution activity .

Scientific Research Applications

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial activity. 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide has shown promise in this area due to its structural characteristics, which may enhance its efficacy compared to traditional sulfonamides. The compound's ability to inhibit bacterial growth makes it a candidate for further development in antibiotic therapies.

TRPM8 Channel Interaction

Research indicates that compounds similar to this compound may interact with transient receptor potential melastatin 8 (TRPM8) channels, which are involved in pain pathways. This interaction suggests a potential role for this compound as a modulator of pain, making it relevant for the development of analgesics .

Potential in Pain Management

The modulation of TRPM8 channels could provide therapeutic benefits in conditions characterized by neuropathic pain or inflammatory pain syndromes. Further studies are needed to elucidate the pharmacokinetics and toxicity profile of this compound to fully understand its therapeutic potential in pain management .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods involving protective group strategies that ensure selective functionalization of the amino and methoxy groups. The unique cyclopropylmethoxy substitution enhances the compound's biological activity and selectivity compared to other sulfonamides, potentially leading to fewer side effects or improved efficacy.

Mechanism of Action

The mechanism of action of 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and inferred properties:

Compound Name Core Structure Substituents (Position) Key Properties/Activities Reference
5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide Benzene-sulfonamide Cyclopropylmethoxy (2), Amino (5) High lipophilicity; potential metabolic stability
5-Amino-2-methylbenzenesulfonamide Benzene-sulfonamide Methyl (2), Amino (5) Smaller substituent; higher solubility
5-Amino-2-chlorobenzenesulfonamide Benzene-sulfonamide Chloro (2), Amino (5) Electron-withdrawing effect; increased acidity of sulfonamide
FCPR03 (n-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide) Benzamide Cyclopropylmethoxy (3), difluoromethoxy (4) PDE4 inhibitor (IC₅₀ = 12.7 nM)
SC-558 analogs (3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamides Benzene-sulfonamide Varied substituents (e.g., OCH₃, Br, Cl) COX-2 inhibition (context-dependent)
Betaxolol Hydrochloride Propanolamine Cyclopropylmethoxyethyl (phenoxy group) β₁-selective adrenergic antagonist

Key Comparative Analyses

Substituent Effects on Physicochemical Properties
  • Cyclopropylmethoxy vs. Methoxy/Methyl: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to methoxy or methyl groups. This may enhance membrane permeability and reduce metabolic degradation, as cyclopropane rings resist oxidative enzymes . In contrast, 5-Amino-2-methylbenzenesulfonamide (methyl substituent) likely exhibits higher aqueous solubility due to reduced hydrophobicity .
  • Chloro vs. Cyclopropylmethoxy, being electron-donating, may have opposing effects .

Stability and Environmental Resistance

  • Hydrolysis Resistance : Benzimidazole-based fibers with cyclopropylmethoxy-like groups () undergo hydrolysis under high humidity, but sulfonamides generally exhibit greater hydrolytic stability. The target compound’s sulfonamide group is less prone to hydrolysis compared to benzimidazole rings .

Biological Activity

Introduction

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound's structure and functional groups suggest various mechanisms of action, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H12N2O3SC_{10}H_{12}N_{2}O_{3}S. The presence of the sulfonamide group (-SO₂NH₂) is crucial for its biological activity, as this functional group is known to interact with various biological targets.

PropertyValue
Molecular FormulaC10H12N2O3SC_{10}H_{12}N_{2}O_{3}S
Molecular Weight240.28 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to antimicrobial effects, sulfonamides have been studied for their anti-inflammatory properties. Experimental models have shown that certain sulfonamide derivatives can inhibit inflammation markers effectively. For example, compounds related to this class have been observed to reduce carrageenan-induced paw edema in rats significantly . This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Interaction with Receptors : Some studies suggest that derivatives may interact with specific receptors in inflammatory pathways, thereby modulating immune responses .

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various benzenesulfonamides indicated that compounds similar to this compound had MIC values ranging from 6.45 to 6.72 mg/mL against pathogens like E. coli and S. aureus .
  • Anti-inflammatory Effects : In a rat model, the administration of related sulfonamides resulted in a significant decrease in paw edema compared to control groups, indicating their potential as anti-inflammatory agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for predicting its behavior in biological systems. Theoretical studies suggest favorable absorption and distribution characteristics due to its lipophilic cyclopropylmethoxy group, which may enhance membrane permeability .

Toxicity Assessments

Toxicological evaluations are crucial for determining the safety profile of new compounds. Preliminary studies on related sulfonamides indicate low toxicity levels; however, comprehensive studies are needed to confirm these findings for this compound specifically.

Q & A

Basic: What are the common synthetic routes for 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A three-step approach is often employed:

Sulfonation : Introduce the sulfonamide group via reaction with chlorosulfonic acid, followed by amidation (e.g., using NH₃ or amines).

Amination : Reduce a nitro precursor (e.g., via catalytic hydrogenation with Pd/C) to introduce the amino group.

Etherification : Attach the cyclopropylmethoxy group using nucleophilic substitution (e.g., reacting with cyclopropylmethyl bromide in the presence of a base like K₂CO₃).
Purification methods include recrystallization from ethanol or chromatography. For scalable processes, optimizing stoichiometry and reaction time is critical .

Advanced: How can reaction conditions be optimized for cyclopropylmethoxy group introduction?

Methodological Answer:
Key parameters for optimizing etherification:

  • Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity.
  • Post-reaction Workup : Neutralize excess base with dilute HCl to prevent decomposition. Validate purity via HPLC or LC-MS to confirm substitution efficiency .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Methodological Answer:
Contradictions may arise from conformational flexibility or impurities. Strategies:

  • Variable Temperature NMR : Identify dynamic processes affecting signal splitting.
  • 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to distinguish regioisomers.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Sulfonamide derivatives are explored for:

  • Antimicrobial Activity : Test via MIC assays against Gram-positive/negative bacteria.
  • Anticancer Potential : Evaluate cytotoxicity in cell lines (e.g., MTT assay on SK-MEL-1 or U-937 cells).
    Mechanistic studies often target carbonic anhydrase or kinase inhibition .

Advanced: How to design assays for evaluating target-specific inhibition?

Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) with recombinant enzymes.
  • Cellular Uptake Studies : Employ fluorescent analogs or radiolabeled compounds.
  • SAR Modifications : Replace cyclopropylmethoxy with bulkier groups (e.g., tert-butyl) to probe steric effects on binding .

Advanced: How to address stability issues in aqueous formulations?

Methodological Answer:

  • pH Optimization : Stabilize sulfonamide group by buffering near pKa (pH 6–8).
  • Lyophilization : Improve shelf-life via freeze-drying with cryoprotectants (e.g., trehalose).
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility and prevent hydrolysis .

Advanced: What strategies improve selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement : Substitute cyclopropylmethoxy with isosteres (e.g., trifluoromethoxy) to modulate lipophilicity.
  • Molecular Docking : Screen substituent orientations in target binding pockets (software: Schrödinger Maestro).
  • Metabolic Profiling : Identify labile groups (e.g., methoxy) using liver microsome assays .

Advanced: How to validate conflicting data on reaction byproducts?

Methodological Answer:

  • LC-MS/MS : Track side products (e.g., over-oxidized nitro intermediates) with tandem mass spectrometry.
  • Isolation and Characterization : Purify byproducts via preparative TLC and assign structures via 2D NMR.
  • Kinetic Studies : Monitor reaction progression using in situ IR spectroscopy to identify rate-limiting steps .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to handle volatile reagents (e.g., cyclopropylmethyl bromide).
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with sulfonamide intermediates.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

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